Discovery and function of N(5)-Acetyl-L-ornithine in plants.
Discovery and function of N(5)-Acetyl-L-ornithine in plants.
Biosynthesis, Physiological Function, and Analytical Profiling
Executive Summary
N(5)-Acetyl-L-ornithine (also known as
Discovered in Corydalis and later identified as a methyl jasmonate (MeJA)-inducible metabolite in Arabidopsis thaliana, this compound reveals a complex evolutionary strategy: plants use it to sequester nitrogen in a form indigestible to herbivores, while certain pathogens (e.g., Pseudomonas syringae) hijack its biosynthetic pathway to suppress host immunity. This guide details the molecular mechanisms of its biosynthesis, its dual role in defense and susceptibility, and validated protocols for its isolation and quantification.
Chemical Identity and Historical Discovery
To ensure experimental precision, researchers must distinguish between the two acetylated ornithine isomers found in biological systems.
-
-Acetyl-L-ornithine (NAO): Acetylation occurs at the
-amino group. This is the canonical intermediate in the cyclic arginine biosynthetic pathway found in bacteria and plants. -
-Acetyl-L-ornithine (N(5)-AO): Acetylation occurs at the
-amino group (the side chain). This is the functional metabolite discussed in this guide.
Discovery Timeline:
-
1937: First isolated from Corydalis ochotensis (Papaveraceae), establishing its presence in medicinal plants.
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1960s: Identified in legume seeds and fern species (Asplenium), proposed as a nitrogen storage molecule.[1]
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2011: Adio et al. identified it in Arabidopsis thaliana as a major metabolite induced by MeJA, linking it directly to the plant immune system and the NATA1 gene.
Biosynthesis and Metabolic Regulation
The production of
2.1 The NATA1 Pathway
The key enzyme responsible for biosynthesis is N-acetyltransferase activity 1 (NATA1) (At2g39030 in Arabidopsis).
-
Substrate Competition: NATA1 utilizes Ornithine (Orn) and Acetyl-CoA. Crucially, Orn is also the substrate for Spermidine Synthase (SPDS) and Ornithine Decarboxylase (ODC) , which produce polyamines (Putrescine, Spermidine, Spermine).
-
The Metabolic Shift: Upon induction by MeJA or coronatine (a bacterial mimic of JA-Ile), NATA1 expression spikes. This diverts the Ornithine pool away from polyamine synthesis and toward
-acetylornithine accumulation.
2.2 Pathogen Manipulation (The "Trojan Horse" Mechanism)
While
-
The Mechanism: The bacterial pathogen Pseudomonas syringae secretes coronatine.[2] Coronatine mimics the plant hormone JA-Ile, hyper-inducing NATA1.
-
The Consequence: NATA1 acetylates polyamines (like putrescine) or diverts Ornithine. This depletion of free polyamines reduces the substrate available for Polyamine Oxidases (PAO), which normally generate Hydrogen Peroxide (
) as a defense signal. -
Result: The plant's oxidative burst is suppressed, allowing bacterial colonization.
2.3 Pathway Visualization
The following diagram illustrates the competitive branching of Ornithine metabolism and its regulation.
Figure 1: The NATA1 metabolic branch point. Note how pathogen-derived Coronatine hijacks the pathway to suppress H2O2-mediated defense.
Physiological Functions
3.1 Anti-Herbivore Defense (Phloem Engineering)
-acetylornithine accumulates significantly in the phloem sap of induced plants.-
Nutritional Denial: Aphids (e.g., Myzus persicae) feed exclusively on phloem. They lack the deacetylase enzymes required to metabolize
-acetylornithine back into useful Ornithine or Arginine. -
Effect: By converting essential amino acids into this acetylated form, the plant effectively "starves" the insect, reducing aphid reproduction rates.
3.2 Nitrogen Storage
In legumes and rhizomes (e.g., Bistorta),
Analytical Methodology: Isolation and Quantification
Standard amino acid analysis often fails to resolve
4.1 Extraction Protocol
Objective: Isolate polar metabolites while precipitating proteins.
-
Harvest: Flash-freeze plant tissue (leaf/root) in liquid nitrogen immediately to stop enzymatic activity.
-
Homogenization: Grind 100 mg tissue to a fine powder.
-
Solvent Addition: Add 400 µL of extraction buffer (MeOH:Water, 80:20 v/v ). Note: Acidic extraction (0.1% Formic Acid) can improve stability.
-
Internal Standard: Spike with 10 µL of
-Ornithine or a structural analog like N-acetyl-lysine if isotope is unavailable. -
Agitation: Vortex for 30s, sonicate for 10 min at 4°C.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
4.2 LC-MS/MS Quantification
Instrument: Triple Quadrupole MS coupled to UHPLC. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining this polar zwitterion.
-
Recommended: Waters BEH Amide or phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient: 90% B to 50% B over 8 minutes.
MS Transitions (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|
|
Critical QC Step: You must run standards of both
4.3 Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the specific isolation and quantification of N(5)-Acetyl-L-ornithine.
Pharmacological & Biotechnological Relevance
While primarily a plant defense metabolite,
-
Human Biomarker Utility:
-
Recent metabolomic studies identify
-acetylornithine in human urine and plasma. Elevated levels are statistically associated with Chronic Kidney Disease (CKD) progression. -
It serves as a biomarker for the consumption of specific functional foods (e.g., navy beans, Phaseolus vulgaris) which are rich in this amino acid.
-
-
Medicinal Plant Activity:
-
It is a constituent of Yanhuanglian (Corydalis saxicola), a Traditional Chinese Medicine used for hepatitis.[4] While the alkaloids (e.g., berberine) are the primary drivers of bioactivity, the high concentration of acetylated amino acids in these extracts suggests a role in nitrogen buffering or synergistic bioactivity that remains under-investigated.
-
-
Agrochemical Development:
-
Target: The NATA1 enzyme is a potential target for "phloem engineering." Overexpressing NATA1 in crops could create "aphid-proof" plants by sequestering nitrogen in a form insects cannot digest.
-
Caution: As noted in Section 2.2, this could inadvertently increase susceptibility to bacterial pathogens like P. syringae. Any biotechnological application must balance these trade-offs.
-
References
-
Adio, A. M., et al. (2011). "Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite." The Plant Cell.
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Molesini, B., et al. (2017). "The Arabidopsis N-Acetylornithine Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway." Plant and Cell Physiology.
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Lou, W., et al. (2024). "Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation." Plant Physiology.
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Manske, R. H. F. (1937). "The Alkaloids of Fumariaceous Plants: Corydalis ochotensis."[1] Canadian Journal of Research. (Foundational discovery paper).
-
Wang, X., et al. (2024). "Causal effects of human serum metabolites on occurrence and progress indicators of chronic kidney disease." Frontiers in Nutrition.
Sources
- 1. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tmiclinode.com [tmiclinode.com]
- 4. mdpi.com [mdpi.com]
